Lensiprazine
Overview
Description
Lansoprazole is a proton pump inhibitor used to treat certain conditions where there is too much acid in the stomach. It is used to treat duodenal and gastric ulcers, gastric ulcers caused by NSAID use, erosive esophagitis, and gastroesophageal reflux disease (GERD) .
Molecular Structure Analysis
The molecular formula of Lansoprazole is C16H14F3N3O2S . The geometrical parameters of Lansoprazole obtained by DFT calculation are compared with single crystal XRD data .Chemical Reactions Analysis
The chemical reactions involving Lansoprazole are complex and involve various groups present in the molecule .Physical And Chemical Properties Analysis
Lansoprazole has a molecular formula of C24H27FN4O2, an average mass of 422.495 Da, and a monoisotopic mass of 422.211792 Da .Scientific Research Applications
Pharmacological Profile
Lensiprazine, also known as cariprazine, is a novel atypical antipsychotic drug primarily used for the treatment of schizophrenia and bipolar disorder. It acts as a dopamine D3-preferring D3/D2 receptor partial agonist, which makes it unique compared to other antipsychotic medications. Cariprazine's pharmacological profile is characterized by its preference for the D3 receptor, though it also has partial agonist activity at serotonin 5-HT1A receptors. This distinct mechanism of action underlies its efficacy in various psychiatric conditions (McCormack, 2015).
Efficacy in Schizophrenia
Several randomized controlled trials have demonstrated the effectiveness of lensiprazine in treating schizophrenia. These studies have shown significant improvements in schizophrenia symptoms, including positive and negative syndrome scale (PANSS) total scores, when compared with placebo. Notably, lensiprazine's efficacy extends beyond acute treatment, as it has also been found effective in the maintenance treatment of schizophrenia, reducing the risk of relapse (Citrome, 2018).
Utility in Bipolar Disorder
Lensiprazine has shown efficacy in the treatment of manic or mixed episodes associated with bipolar I disorder. Clinical trials have indicated its superiority over placebo in managing these symptoms, further supporting its role as a versatile treatment option for bipolar disorder as well as schizophrenia (Citrome, 2013).
Potential in Major Depressive Disorder
Emerging evidence suggests the utility of lensiprazine as an adjunctive therapy in patients with major depressive disorder (MDD) who have an inadequate response to standard antidepressants. Randomized, double-blind, placebo-controlled studies indicate that lensiprazine, particularly at higher doses, can effectively reduce depression severity as measured by the Montgomery-Asberg Depression Rating Scale (MADRS) (Durgam et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-16-24(30)27-21-5-2-6-22(23(21)31-16)29-12-10-28(11-13-29)9-3-4-17-15-26-20-8-7-18(25)14-19(17)20/h2,5-8,14-16,26H,3-4,9-13H2,1H3,(H,27,30)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMYSWGWHXMRT-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186379 | |
Record name | Lensiprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lensiprazine | |
CAS RN |
327026-93-7 | |
Record name | Lensiprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327026937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lensiprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENSIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N47MW76OGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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